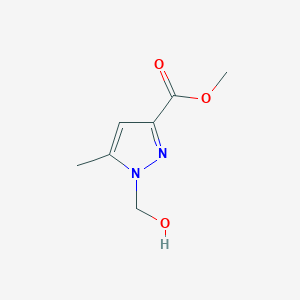
methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxymethyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-methanol.
Substitution: Methyl 1-(substituted-methyl)-5-methyl-1H-pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.
Comparaison Avec Des Composés Similaires
Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Lacks the methyl group at the 5-position.
Methyl 1-(hydroxymethyl)-5-ethyl-1H-pyrazole-3-carboxylate: Has an ethyl group instead of a methyl group at the 5-position.
Methyl 1-(hydroxymethyl)-5-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group at the 5-position.
Uniqueness: Methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups and the position of the methyl group on the pyrazole ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
methyl 1-(hydroxymethyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O3/c1-5-3-6(7(11)12-2)8-9(5)4-10/h3,10H,4H2,1-2H3 |
Clé InChI |
RLSHNRKCBZFRJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


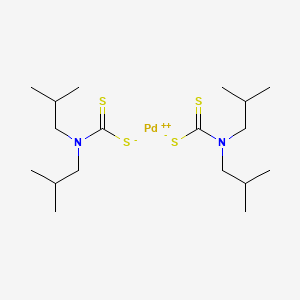
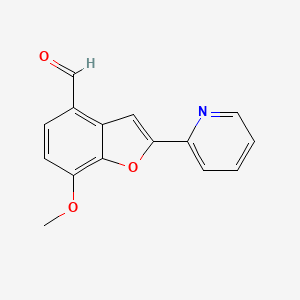
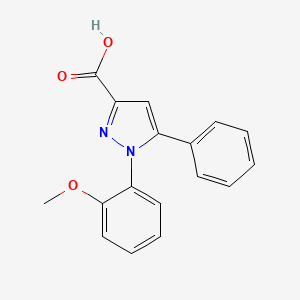

![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)

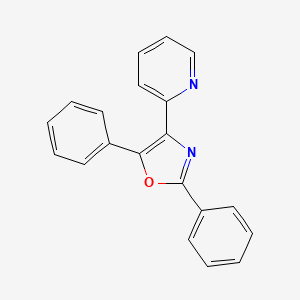

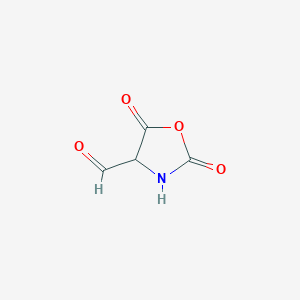
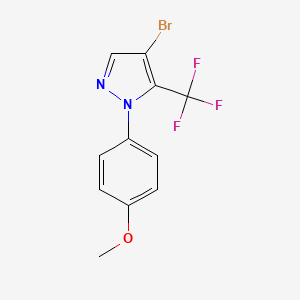


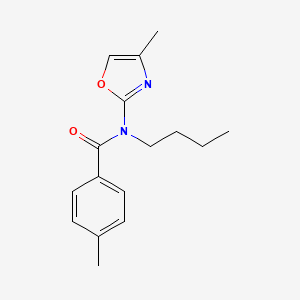
![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
